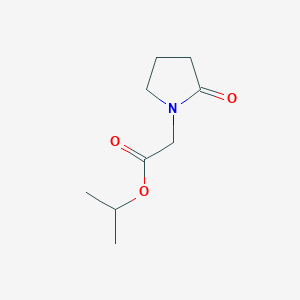![molecular formula C8H10O4 B13443745 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is a bicyclic compound with a unique structure that includes an oxygen bridge and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out efficiently in two steps . Another method involves the preparation of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane from 3,4-dihydro-2H-pyran-2-carbaldehyde via six reaction steps .
Industrial Production Methods
The use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators in the ring-opening polymerization process is a key aspect of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the oxygen bridge, can yield various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and other rearranged structures .
Applications De Recherche Scientifique
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can lead to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
6,8-Dioxabicyclo[321]oct-2-en-4-yl acetate is unique due to its specific structure, which includes an oxygen bridge and an acetate group This structure allows it to undergo specific chemical reactions that are not possible with other similar compounds
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)11-7-3-2-6-4-10-8(7)12-6/h2-3,6-8H,4H2,1H3 |
Clé InChI |
ZZKYMMHKSWKLNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=CC2COC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
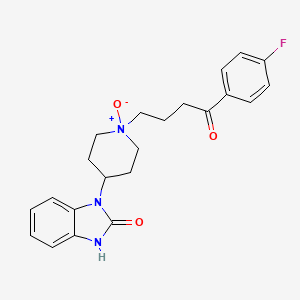
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
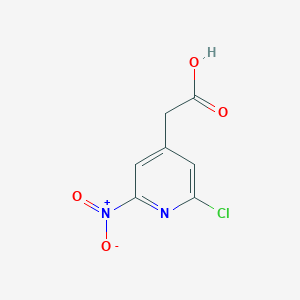

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
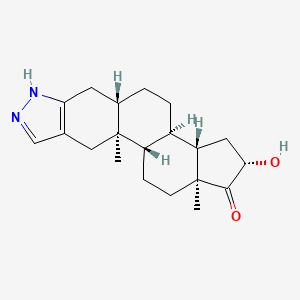

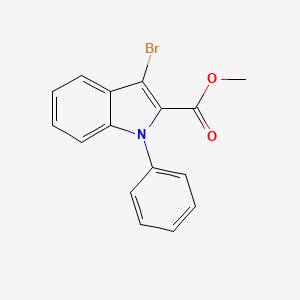
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
